N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide
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Overview
Description
N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide is a compound of interest in various fields of scientific research. This compound features a cyclopropyl group attached to a bromophenyl ring, a fluoropyridine moiety, and a carboxamide functional group. The unique combination of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Coupling with Fluoropyridine: The bromophenylcyclopropyl intermediate is then coupled with a fluoropyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Shares the bromophenyl moiety but differs in the presence of a chloro group and benzamide structure.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a bromophenyl group but has a different core structure and functional groups.
Uniqueness
N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide is unique due to its combination of a cyclopropyl ring, bromophenyl group, fluoropyridine moiety, and carboxamide functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O/c16-10-6-4-9(5-7-10)11-8-13(11)19-15(20)12-2-1-3-14(17)18-12/h1-7,11,13H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYDIWJTUIOSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=NC(=CC=C2)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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